

Physicochemical characteristics of Isomucronulatol 7-O-glucoside

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Compound of Interest

Compound Name: Isomucronulatol 7-O-glucoside

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Isomucronulatol 7-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a flavonoid, specifically an isoflavan glucoside, that has been isolated from the roots of *Astragalus membranaceus*, a plant widely used in traditional medicine.[1][2][3][4] This compound has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anti-osteoarthritic effects. This technical guide provides a detailed overview of the physicochemical characteristics of **Isomucronulatol 7-O-glucoside**, experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Characteristics

Isomucronulatol 7-O-glucoside is a white to off-white powder.[3][4] Its core structure consists of an isomucronulatol aglycone linked to a glucose molecule at the 7-position.

Table 1: General Physicochemical Properties of Isomucronulatol 7-O-glucoside

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₂₈ O ₁₀	[5][6]
Molecular Weight	464.46 g/mol	[5][6]
CAS Number	94367-43-8	[6]
Physical Description	Powder	[3][4][7]
Purity	≥98% (Commercially available)	[4]

Table 2: Solubility Profile of Isomucronulatol 7-O-glucoside

Solvent	Solubility	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	100 mg/mL (215.30 mM)	May require sonication for complete dissolution.	[2]
Pyridine	Soluble	-	[3][4]
Methanol	Soluble	Quantitative data not available.	[3][4][8]
Ethanol	Soluble	Quantitative data not available.	[3][4][8]

Note on Melting Point: A specific melting point for **Isomucronulatol 7-O-glucoside** is not consistently reported in the available scientific literature.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Isomucronulatol 7-O-glucoside**. While the literature confirms the use of NMR and other spectroscopic methods for structure elucidation, comprehensive spectral data with peak assignments are not readily available in published papers.[4] The following sections provide general expectations for the spectroscopic profile of this compound based on its structure as an isoflavonoid glucoside.

¹H-NMR and ¹³C-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoflavan core, methoxy groups, and the protons of the glucose moiety. The ¹³C-NMR spectrum would similarly display signals for the carbons of the isoflavan skeleton, the methoxy carbons, and the carbons of the glucosyl unit.[\[1\]](#)[\[9\]](#)

UV-Vis Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300-380 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. The exact absorption maxima (λ_{max}) for **Isomucronulatol 7-O-glucoside** are not specified in the available literature.

Infrared (IR) Spectroscopy: The IR spectrum of **Isomucronulatol 7-O-glucoside** is expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, and C-O stretching from the ether and glycosidic linkages.[\[10\]](#)

Biological Activity and Signaling Pathways

Isomucronulatol 7-O-glucoside has demonstrated notable anti-inflammatory and chondroprotective effects, making it a compound of interest for osteoarthritis research.

Anti-osteoarthritic Activity

Studies have shown that **Isomucronulatol 7-O-glucoside** can inhibit the expression of several key molecules involved in the pathogenesis of osteoarthritis when chondrocytes are stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β).[\[4\]](#) These molecules include:

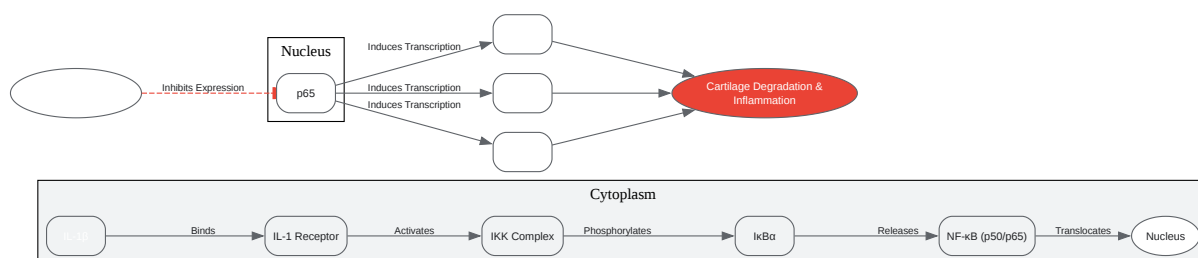
- **Matrix Metalloproteinase-13 (MMP-13):** A major enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage.[\[11\]](#)
- **Cyclooxygenase-2 (COX-2):** An enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain.
- **Tumor Necrosis Factor-alpha (TNF-α):** A pro-inflammatory cytokine that plays a central role in the inflammatory cascade in osteoarthritis.
- **p65 (a subunit of NF-κB):** A key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for MMP-13, COX-2, and TNF-α.

By downregulating the expression of these catabolic and inflammatory mediators, **Isomucronulatol 7-O-glucoside** may help to protect cartilage from degradation and reduce inflammation in osteoarthritic joints.

Signaling Pathway

The anti-inflammatory effects of **Isomucronulatol 7-O-glucoside** are believed to be mediated, at least in part, through the inhibition of the NF- κ B signaling pathway. In chondrocytes, IL-1 β binding to its receptor (IL-1R) triggers a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation. This process releases the NF- κ B dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of target inflammatory genes.

Isomucronulatol 7-O-glucoside appears to interfere with this pathway, leading to a reduction in the expression of p65 and its downstream targets.



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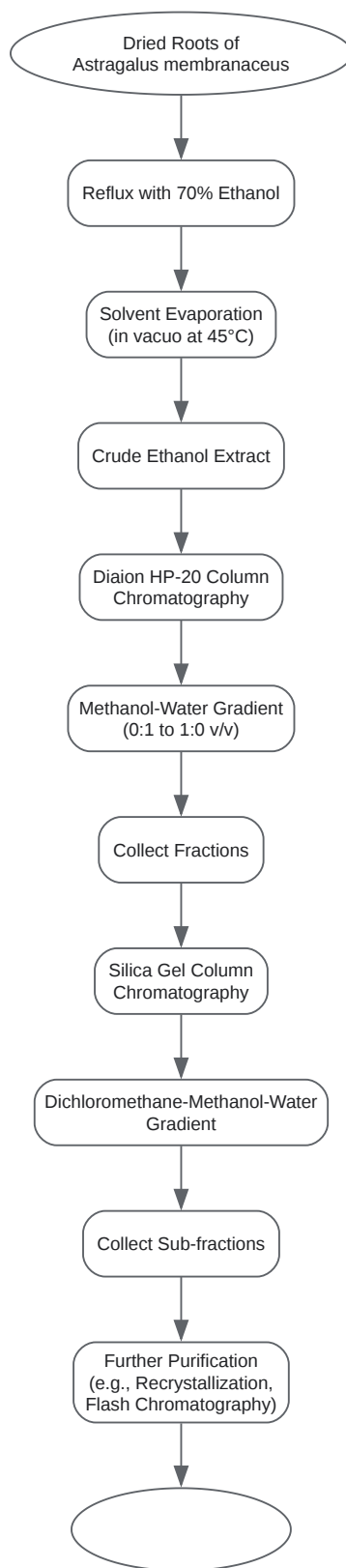
IL-1 β Signaling Pathway and **Isomucronulatol 7-O-glucoside** Intervention.

Experimental Protocols

This section provides detailed methodologies for the isolation of **Isomucronulatol 7-O-glucoside** and for conducting key experiments to evaluate its biological activity.

Isolation and Purification of Isomucronulatol 7-O-glucoside from Astragalus membranaceus

The following is a general protocol for the isolation of flavonoids from Astragalus membranaceus, which can be adapted for the specific purification of **Isomucronulatol 7-O-glucoside**.[\[12\]](#)



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Workflow for the Isolation of **Isomucronulatol 7-O-glucoside**.

Methodology:

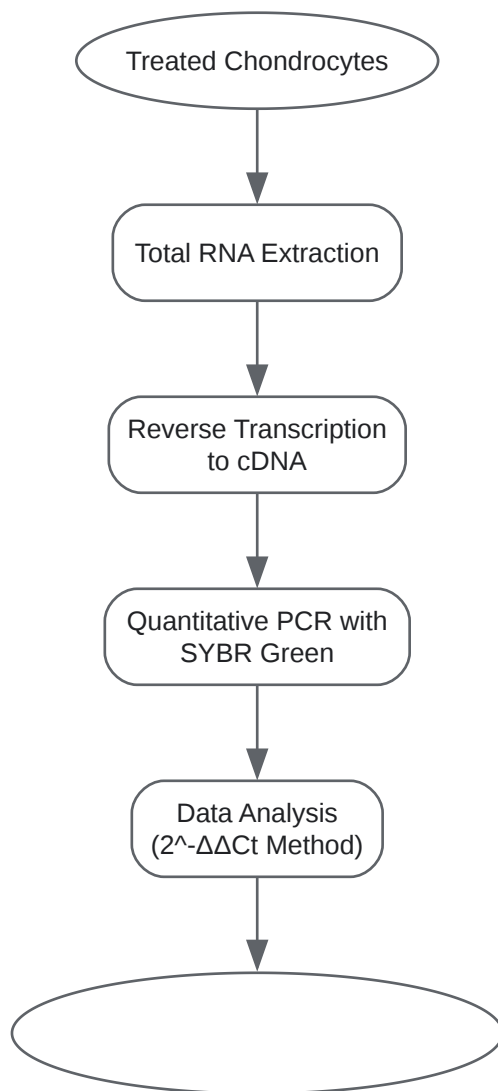
- **Extraction:** The dried and powdered roots of *Astragalus membranaceus* are refluxed with 70% aqueous ethanol for approximately 3 hours.[\[12\]](#)
- **Concentration:** The solvent from the resulting extract is evaporated under reduced pressure at a temperature of around 45°C to yield a crude ethanol extract.[\[12\]](#)
- **Initial Fractionation:** The crude extract is subjected to column chromatography on a Diaion HP-20 resin. Elution is performed with a gradient of methanol in water, starting from 100% water and gradually increasing to 100% methanol.[\[12\]](#)
- **Silica Gel Chromatography:** The fractions containing the isoflavonoids of interest are pooled and further fractionated using silica gel column chromatography. A suitable solvent system, such as a gradient of dichloromethane-methanol-water, is used for elution.[\[12\]](#)
- **Final Purification:** The sub-fractions containing **Isomucronulatol 7-O-glucoside** are further purified using techniques such as recrystallization or flash chromatography with a C18 column to obtain the pure compound.[\[12\]](#)
- **Structure Elucidation:** The identity and purity of the isolated compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[\[4\]](#)

Evaluation of Anti-inflammatory Effects in Chondrocytes

Cell Culture and Treatment:

- Human or rabbit chondrocytes are cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.
- Once the cells reach approximately 80% confluency, they are serum-starved for 24 hours.
- The cells are then pre-treated with various concentrations of **Isomucronulatol 7-O-glucoside** (dissolved in DMSO and diluted in culture medium) for 2 hours.
- Following pre-treatment, the cells are stimulated with IL-1β (typically 10 ng/mL) for 24 hours to induce an inflammatory response.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis:



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